N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine
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Overview
Description
N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine is an organosilicon compound with the molecular formula C9H23NO2Si2. This compound is characterized by the presence of two trimethylsilyloxy groups attached to a prop-1-en-1-amine backbone. It is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor. One common method is the reaction of trimethylsilyl chloride with 2-nitropropane, followed by reduction to form the desired compound . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of nitrones and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as halides and alkylating agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include various amine derivatives, nitrones, and other organosilicon compounds.
Scientific Research Applications
N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine involves its ability to act as a nucleophilic reagent. The trimethylsilyloxy groups enhance the nucleophilicity of the amine, allowing it to participate in various chemical reactions. The compound can form stable intermediates with electrophiles, facilitating the formation of complex molecular structures .
Comparison with Similar Compounds
Similar Compounds
N-Allyl-N,N-bis(trimethylsilyl)amine: This compound has a similar structure but with an allyl group instead of a prop-1-en-1-amine backbone.
Bis[3-(trimethoxysilyl)propyl]amine: This compound contains trimethoxysilyl groups instead of trimethylsilyloxy groups.
Uniqueness
N,N-Bis[(trimethylsilyl)oxy]prop-1-en-1-amine is unique due to its specific combination of trimethylsilyloxy groups and prop-1-en-1-amine backbone. This structure imparts distinct chemical properties, making it highly versatile in various applications.
Properties
CAS No. |
204773-85-3 |
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Molecular Formula |
C9H23NO2Si2 |
Molecular Weight |
233.45 g/mol |
IUPAC Name |
N,N-bis(trimethylsilyloxy)prop-1-en-1-amine |
InChI |
InChI=1S/C9H23NO2Si2/c1-8-9-10(11-13(2,3)4)12-14(5,6)7/h8-9H,1-7H3 |
InChI Key |
GKWZSCMIYUHNIH-UHFFFAOYSA-N |
Canonical SMILES |
CC=CN(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
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